5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-butoxybenzyl chloride, 2,4,6-trichloropyrimidine, and methylthiol.
Step 1 - Formation of Intermediate: 4-butoxybenzyl chloride reacts with a base (e.g., sodium hydride) to form the corresponding benzyl anion, which then undergoes nucleophilic substitution with 2,4,6-trichloropyrimidine to yield an intermediate compound.
Step 2 - Introduction of Methylsulfanyl Group: The intermediate is then treated with methylthiol in the presence of a base (e.g., potassium carbonate) to introduce the methylsulfanyl group at the 2-position of the pyrimidine ring.
Step 3 - Chlorination: The final step involves chlorination at the 4 and 6 positions using a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chlorinated positions, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated or partially reduced derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, exploring its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for applications requiring durable and functional materials.
Wirkmechanismus
The mechanism of action of 5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s interaction with these targets can disrupt normal cellular processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-2-(methylsulfanyl)pyrimidine: Lacks the butoxyphenylmethyl group, making it less hydrophobic and potentially less bioavailable.
5-[(4-Methoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine: Similar structure but with a methoxy group instead of a butoxy group, which may affect its reactivity and interaction with biological targets.
5-[(4-Butoxyphenyl)methyl]-2,4,6-trichloropyrimidine: Contains an additional chlorine atom, which could influence its chemical reactivity and biological activity.
Uniqueness
5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine is unique due to the combination of its butoxyphenylmethyl and methylsulfanyl groups. This combination imparts specific chemical properties, such as increased hydrophobicity and potential for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H18Cl2N2OS |
---|---|
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
5-[(4-butoxyphenyl)methyl]-4,6-dichloro-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C16H18Cl2N2OS/c1-3-4-9-21-12-7-5-11(6-8-12)10-13-14(17)19-16(22-2)20-15(13)18/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
UQKFHRNKIXQXCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.